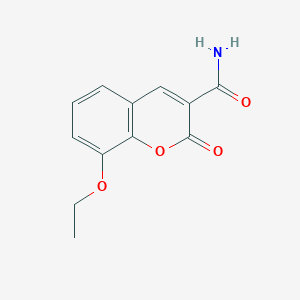
N-(5-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide, also known as FMA, is a novel chemical compound that has been synthesized and researched for its potential applications in scientific research. FMA belongs to the class of amides and has a molecular weight of 277.34 g/mol.
Mecanismo De Acción
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. This compound has been shown to enhance the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can have a positive effect on mood and behavior. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. This compound has been shown to improve cognitive function and memory in mice models of Alzheimer's disease. This compound has also been shown to have anxiolytic and antidepressant effects in animal models of depression and anxiety. This compound has been shown to have a low toxicity profile and does not produce any significant side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide has several advantages for lab experiments such as its high purity, low toxicity, and easy synthesis method. This compound can also be used as a tool compound for the study of the sigma-1 receptor and its role in various cellular processes. However, this compound has some limitations such as its limited solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research of N-(5-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide. One direction is the study of this compound's potential as a therapeutic agent for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another direction is the study of this compound's mechanism of action and its interaction with the sigma-1 receptor. Further research is also needed to optimize the synthesis method of this compound and to improve its solubility and half-life.
Métodos De Síntesis
The synthesis of N-(5-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide involves the reaction of 5-fluoro-2-methylbenzoic acid with 3-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the pure this compound compound. The yield of the reaction is around 50-60%.
Aplicaciones Científicas De Investigación
N-(5-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide has been researched for its potential applications in various scientific fields such as neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have an affinity for the sigma-1 receptor, which is a protein that plays a crucial role in various cellular processes such as calcium signaling, ion channel regulation, and neurotransmitter release. This compound has also been studied for its potential as a therapeutic agent for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-11-4-3-5-13(8-11)9-16(19)18-15-10-14(17)7-6-12(15)2/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUJKYSKBWCMEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(C=CC(=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2,3-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5266551.png)
![N,N,4-trimethyl-2-[(4-morpholinylacetyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5266555.png)

![7-(4-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5266569.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-methoxybenzamide](/img/structure/B5266583.png)
![2-benzyl-6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5266601.png)

![4-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidin-4-yl)pyridine](/img/structure/B5266615.png)


![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(4-methyl-2-thienyl)sulfonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5266639.png)
![1-(3-furoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5266641.png)
